![molecular formula C18H25N3O3 B6299042 [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368870-59-9](/img/structure/B6299042.png)
[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C18H25N3O3 and a molecular weight of 331.41 g/mol. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Preparation of the Starting Material: : The synthesis begins with the preparation of 3-tert-butylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Formation of the Oxadiazole Ring: : The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the corresponding hydrazide. This hydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Introduction of the Carbamic Acid Ester Group: : The oxadiazole derivative is then reacted with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (Et3N) to introduce the carbamic acid tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, and acetic acid (CH3COOH) are commonly used oxidizing agents.
Reduction: : LiAlH4, NaBH4, and methanol (CH3OH) are typical reducing agents.
Substitution: : Amines, alcohols, and solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) are used in substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones can be formed as major products.
Reduction: : Alcohols or amines are common products of reduction reactions.
Substitution: : Amides, esters, or ethers can be produced through substitution reactions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : The compound is used in the production of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
2- (t-Butylphenyl)-5- (4-biphenylyl)-1,3,4-oxadiazole: : This compound has a similar oxadiazole ring but differs in its substituents.
1- (4- (3- tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione: : This compound contains a pyrrolidine ring in addition to the oxadiazole ring.
1- (4- (3- tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)-1 H -pyrrole-2,5-dione: : This compound also features a pyrrole ring along with the oxadiazole ring.
These compounds share the oxadiazole core but differ in their substituents and overall structures, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
tert-butyl N-[[5-(3-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-17(2,3)13-9-7-8-12(10-13)15-21-20-14(23-15)11-19-16(22)24-18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYUMANRUWLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
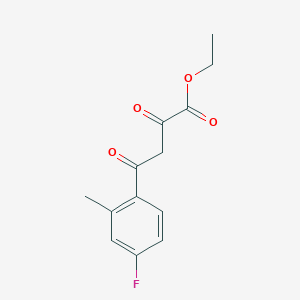
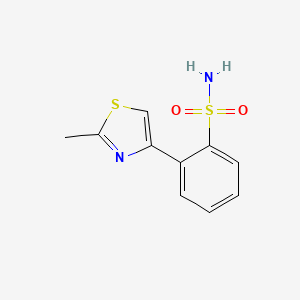

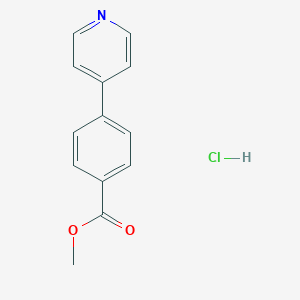
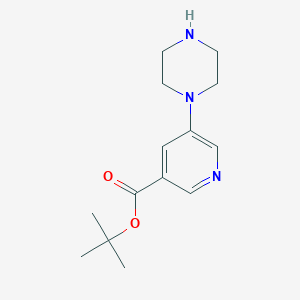
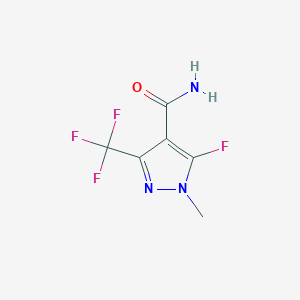
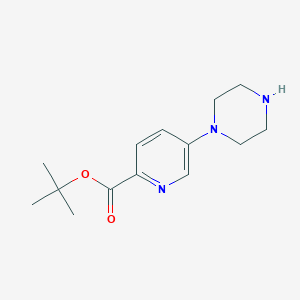

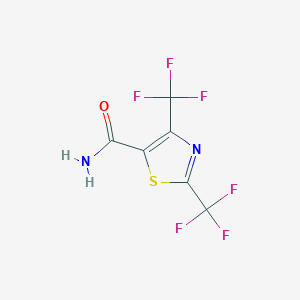
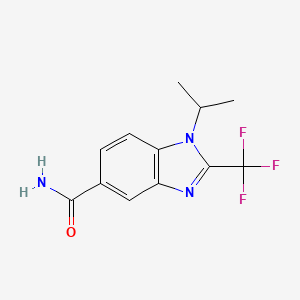
![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)
![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)
![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)
![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)
